molecular formula C19H19NO4 B293281 ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate

ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate

Cat. No. B293281
M. Wt: 325.4 g/mol
InChI Key: LOAGISHDYLXNHV-IXZBZBRVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate, also known as BCP, is a chemical compound that has been extensively studied for its potential applications in scientific research. BCP is a bicyclic compound that contains two fused rings and a carboxylate group. Its unique structure makes it a promising candidate for various research applications.

Mechanism of Action

Ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate's mechanism of action is not fully understood, but it is believed to act through multiple pathways. One proposed mechanism involves the inhibition of the NF-κB signaling pathway, which plays a key role in inflammation. ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate has also been shown to activate the Nrf2 pathway, which is involved in cellular defense mechanisms.
Biochemical and Physiological Effects:
ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate has been shown to have various biochemical and physiological effects. In vitro studies have shown that ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate can inhibit the production of inflammatory cytokines and promote cell survival. In vivo studies have shown that ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate can reduce inflammation and oxidative stress, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate in lab experiments is its unique structure, which allows for the investigation of its potential applications in various fields. ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate also has low toxicity and is relatively easy to synthesize. However, one limitation is that ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate's mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate. One area of interest is the development of ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate-based drugs for the treatment of various diseases. Another area of interest is the investigation of ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate's potential applications in the field of neuroscience, particularly in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate's mechanism of action and its potential applications in various scientific fields.

Synthesis Methods

Ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate can be synthesized through a multi-step process involving the reaction of various starting materials. One common method involves the reaction of 1,2,3,4-tetrahydroisoquinoline with maleic anhydride, followed by the addition of ethyl acrylate and subsequent cyclization. The resulting product is then purified through column chromatography to obtain pure ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate.

Scientific Research Applications

Ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate has been found to have neuroprotective effects and can promote neuronal survival. It has also been shown to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
In pharmacology, ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate has been studied for its potential as a drug candidate. Its unique structure and mechanism of action make it a promising candidate for the development of new drugs. ethyl 2,3-dioxo-7b-phenyl-1,2,3,3b,4,5,7a,7b-octahydro-3aH-benzo[3,4]cyclobuta[1,2-b]pyrrole-3a-carboxylate has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for the treatment of various diseases.

properties

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

ethyl (2S,6R)-4,5-dioxo-2-phenyl-3-azatricyclo[5.4.0.02,6]undec-10-ene-6-carboxylate

InChI

InChI=1S/C19H19NO4/c1-2-24-17(23)18-13-10-6-7-11-14(13)19(18,20-16(22)15(18)21)12-8-4-3-5-9-12/h3-5,7-9,11,13-14H,2,6,10H2,1H3,(H,20,22)/t13?,14?,18-,19-/m1/s1

InChI Key

LOAGISHDYLXNHV-IXZBZBRVSA-N

Isomeric SMILES

CCOC(=O)[C@]12C3CCC=CC3[C@]1(NC(=O)C2=O)C4=CC=CC=C4

SMILES

CCOC(=O)C12C3CCC=CC3C1(NC(=O)C2=O)C4=CC=CC=C4

Canonical SMILES

CCOC(=O)C12C3CCC=CC3C1(NC(=O)C2=O)C4=CC=CC=C4

Origin of Product

United States

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